

Application Notes and Protocols for (S)-JNJ-54166060 In Vivo Studies

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Compound of Interest

Compound Name: (S)-JNJ-54166060

Cat. No.: B12426877

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Introduction

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammatory processes.[1] Activation of the P2X7 receptor by extracellular ATP, often released in response to cellular stress or injury, triggers the release of pro-inflammatory cytokines, including interleukin-1 β (IL-1 β). Consequently, antagonism of the P2X7 receptor presents a promising therapeutic strategy for a variety of inflammatory and neurological conditions. These application notes provide a comprehensive overview of the recommended dosages and protocols for conducting in vivo studies with **(S)-JNJ-54166060**, based on available preclinical data.

Data Presentation

Pharmacokinetic and In Vitro Potency Data

A summary of key pharmacokinetic parameters and in vitro potency for **(S)-JNJ-54166060** is presented below. This data is essential for designing in vivo experiments and interpreting results.

Parameter	Species	Value	Route of Administration	Reference
ED ₅₀	Rat	2.3 mg/kg	Oral	[2]
Oral Bioavailability	Rat	55%	Oral	[1]
C _{max}	Rat	375 ng/mL (at 5 mg/kg)	Oral	[1]
T _{1/2} (half-life)	Rat	1.7 hours	Intravenous (1 mg/kg)	[1]
IC ₅₀ (P2X7 Receptor)	Human	4 nM	In Vitro	[1]
IC ₅₀ (P2X7 Receptor)	Rat	115 nM	In Vitro	[1]
IC ₅₀ (P2X7 Receptor)	Mouse	72 nM	In Vitro	[1]

Note: The ED₅₀ represents the dose required to achieve 50% of the maximum effect in a relevant in vivo model.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models of inflammation and studies with closely related P2X7 antagonists.

Protocol 1: Assessment of Anti-Inflammatory Efficacy in a Rat Model of Lipopolysaccharide (LPS)-Induced Cytokine Release

This protocol is designed to evaluate the ability of **(S)-JNJ-54166060** to suppress the release of pro-inflammatory cytokines following a systemic inflammatory challenge.

Materials:

- **(S)-JNJ-54166060**
- Vehicle for oral administration (e.g., 0.5% methylcellulose or a solution of 20% 2-hydroxypropyl- β -cyclodextrin in saline)
- Lipopolysaccharide (LPS) from E. coli
- Sterile, pyrogen-free saline
- Male Sprague-Dawley rats (200-250 g)
- ELISA kits for rat TNF- α , IL-6, and IL-1 β

Procedure:

- Acclimatization: Acclimatize rats to the housing conditions for at least 3-5 days prior to the experiment.
- Compound Preparation: Prepare a homogenous suspension or solution of **(S)-JNJ-54166060** in the chosen vehicle. The concentration should be calculated to allow for a dosing volume of 5-10 mL/kg.
- Dosing:
 - Administer **(S)-JNJ-54166060** or vehicle orally (p.o.) to the rats. A starting dose of 3-10 mg/kg is recommended based on the reported ED₅₀.
 - Include a positive control group treated with a known anti-inflammatory agent (e.g., dexamethasone).
- LPS Challenge:
 - One hour after compound administration, inject LPS (0.5-1 mg/kg) intraperitoneally (i.p.) to induce a systemic inflammatory response.
- Blood Collection:

- At 1.5-2 hours post-LPS injection (corresponding to the peak of cytokine production), collect blood samples via cardiac puncture or from the tail vein into tubes containing an appropriate anticoagulant.
- Cytokine Analysis:
 - Centrifuge the blood samples to separate plasma.
 - Measure the plasma concentrations of TNF- α , IL-6, and IL-1 β using commercially available ELISA kits according to the manufacturer's instructions.
- Data Analysis: Compare cytokine levels in the **(S)-JNJ-54166060**-treated groups to the vehicle-treated control group.

Protocol 2: Evaluation of Therapeutic Efficacy in a Rat Model of Collagen-Induced Arthritis (CIA)

This protocol outlines a study to assess the potential of **(S)-JNJ-54166060** to ameliorate the clinical signs of rheumatoid arthritis in a well-established animal model.

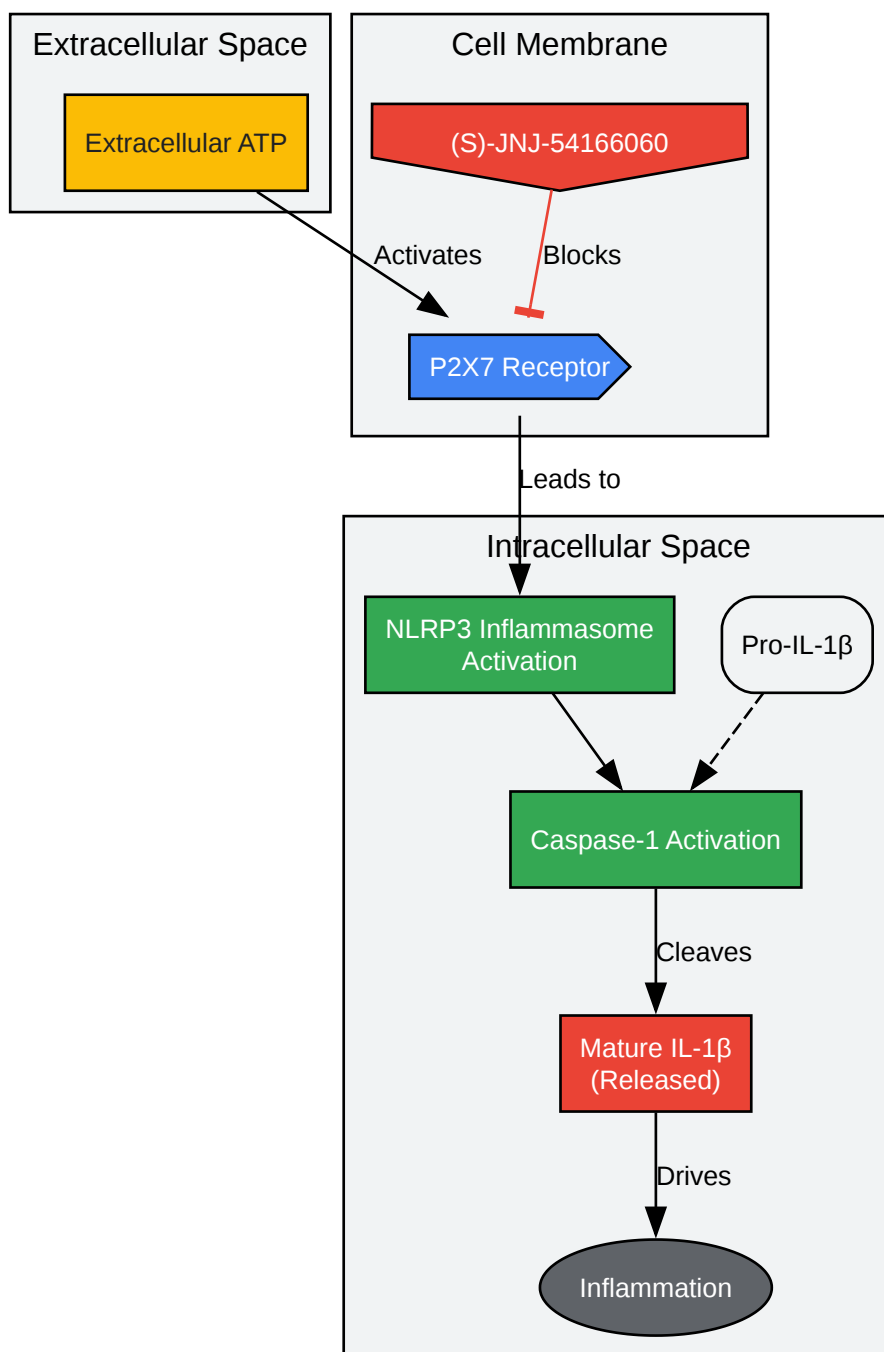
Materials:

- **(S)-JNJ-54166060**
- Vehicle for oral administration
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- Male Lewis rats (6-8 weeks old)
- Calipers for measuring paw thickness

Procedure:

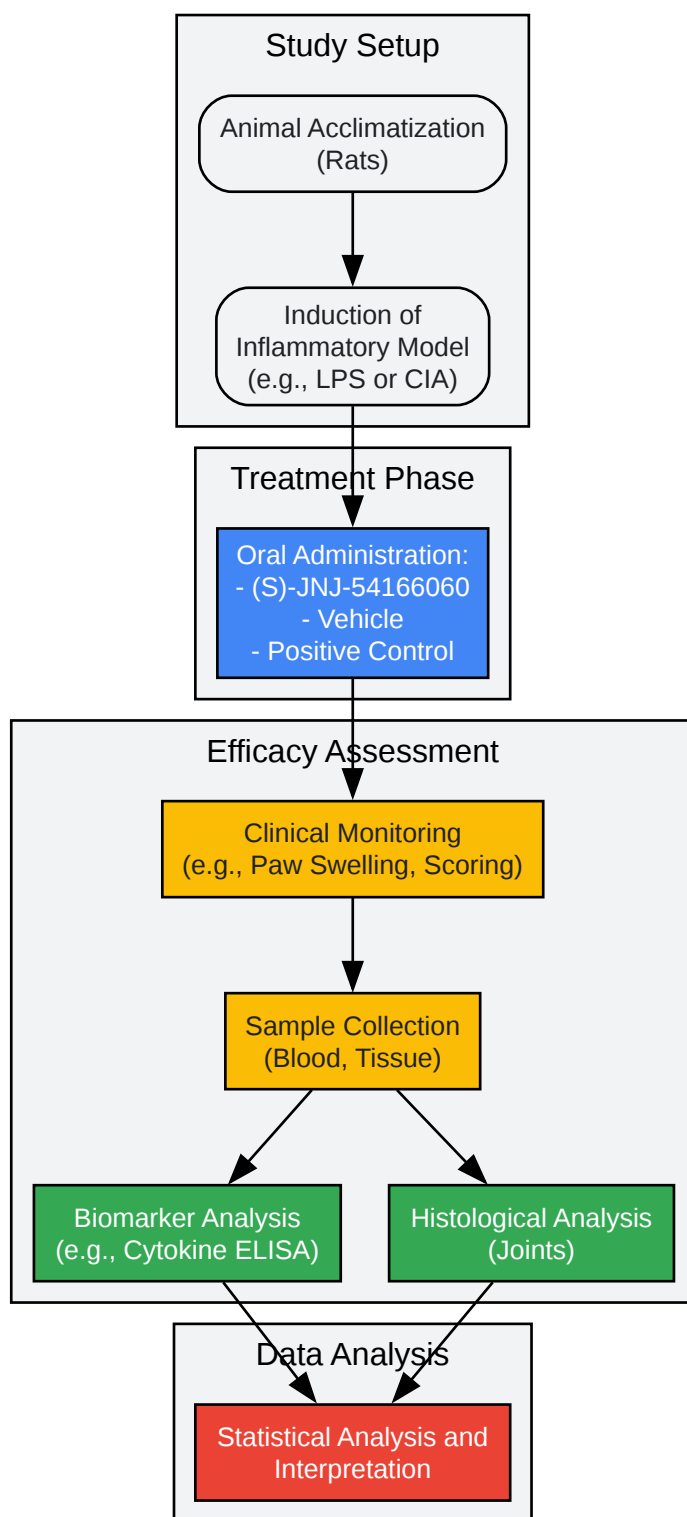
- Induction of Arthritis:
 - On day 0, immunize rats with an emulsion of bovine type II collagen and CFA administered intradermally at the base of the tail.
 - On day 7, provide a booster immunization with an emulsion of bovine type II collagen and IFA.
- Monitoring and Scoring:
 - Begin monitoring the rats daily for the onset of clinical signs of arthritis (paw swelling, erythema) starting from day 10.
 - Quantify the severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw) and by measuring paw thickness with calipers.
- Treatment:
 - Once clinical signs of arthritis are evident (typically around day 11-14), randomize the animals into treatment groups.
 - Administer **(S)-JNJ-54166060** or vehicle orally once daily. A dose range of 3-30 mg/kg can be explored.
 - Include a positive control group (e.g., methotrexate).
- Efficacy Assessment:
 - Continue daily clinical scoring and paw thickness measurements throughout the treatment period (e.g., for 14-21 days).
 - At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.
 - Blood samples can also be collected to measure systemic inflammatory markers.
- Data Analysis: Compare the arthritis scores, paw swelling, and histological parameters between the **(S)-JNJ-54166060**-treated groups and the vehicle-treated control group.

Mandatory Visualizations



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Caption: Signaling pathway of P2X7 receptor antagonism by **(S)-JNJ-54166060**.



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Caption: General experimental workflow for in vivo efficacy studies.

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